Intramolecular N–H···N Hydrogen Bonding and Conformational Preorganization: Ortho-Aniline vs. Para-Aniline and Meta-Aniline Regioisomers
Single-crystal X-ray diffraction of the parent 2-(1,3,4-oxadiazol-2-yl)aniline scaffold demonstrates an intramolecular N–H···N hydrogen bond between the ortho-aniline NH₂ donor and the oxadiazole N3 acceptor, enforcing a near-coplanar arrangement of the aromatic rings with a measured dihedral angle of approximately 6.2–7.2° between the oxadiazole and aniline moieties [1]. This hydrogen bond is geometrically impossible in the para-aniline (CAS 55798-54-4) and meta-aniline (CAS 775302-21-1) regioisomers, where the NH₂ group is positioned too distant from the oxadiazole ring to engage in analogous intramolecular contact. The resulting conformational restriction in the ortho isomer has direct implications for π-stacking interactions, solid-state packing, and the trajectory of electrophilic substitution at the aniline nitrogen.
| Evidence Dimension | Presence of intramolecular N–H···N hydrogen bond and ring coplanarity |
|---|---|
| Target Compound Data | Intramolecular N–H···N H-bond present; oxadiazole–aniline dihedral angle = 6.2–7.2° (X-ray, parent scaffold) [1] |
| Comparator Or Baseline | Para-isomer (CAS 55798-54-4): H-bond geometrically absent; dihedral angle expected >30°. Meta-isomer (CAS 775302-21-1): H-bond geometrically absent. |
| Quantified Difference | Conformational preorganization present only in ortho-isomer; qualitatively distinct conformational ensemble vs. para and meta isomers |
| Conditions | Single-crystal X-ray diffraction at 100 K for 2-(1,3,4-oxadiazol-2-yl)aniline parent compound [1] |
Why This Matters
For procurement decisions, the ortho-isomer's unique conformational preorganization directly affects reactivity in downstream N-functionalization (e.g., sulfonamide formation, amide coupling) and may influence target-binding pose in biological screening campaigns in ways that para- or meta-isomers cannot replicate.
- [1] Souldozi A, Ślepokura K, Lis T, Ramazani A. Synthesis and Single Crystal X-Ray Structure of 2-(1,3,4-Oxadiazol-2-yl)aniline. Z Naturforsch B. 2007;62(6):835-840. doi:10.1515/znb-2007-0613. View Source
